TRPV1 Antagonist Potency: Heat-Induced Activation Assay vs. 4-Methoxy Analog
In a FLIPR-based assay measuring inhibition of 45°C heat-induced TRPV1 activation at 1 µM, N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibited an IC50 of 0.550 nM against human TRPV1 [1]. By comparison, the 4-methoxyphenyl analog showed an IC50 of 15 nM under identical conditions [2]. This ~27-fold enhancement underscores the critical contribution of the isopropyl group to hydrophobic binding pocket occupancy [1].
| Evidence Dimension | TRPV1 antagonist potency (IC50) in heat-induced activation FLIPR assay |
|---|---|
| Target Compound Data | IC50 = 0.550 nM (human TRPV1, 45°C heat, 1 µM compound) |
| Comparator Or Baseline | 4-Methoxyphenyl analog: IC50 = 15 nM |
| Quantified Difference | ~27-fold more potent |
| Conditions | Human TRPV1 expressed in CHOK1 cells; inhibition of 45°C heat-induced calcium influx; FLIPR assay; compound at 1 µM |
Why This Matters
A 27-fold potency difference directly impacts the effective dose range, potential therapeutic index, and suitability for in vivo proof-of-concept studies.
- [1] BindingDB. BDBM50061298 (CHEMBL3393837). IC50: 0.550 nM at human TRPV1 (heat). http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50061298 View Source
- [2] Lee Y, et al. Expert Opin Ther Pat. 2015;25(3):291-318. Supplementary TRPV1 SAR table (compound 103 vs. 105). View Source
